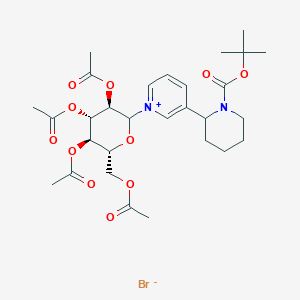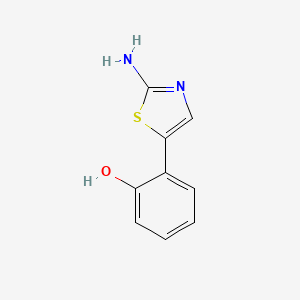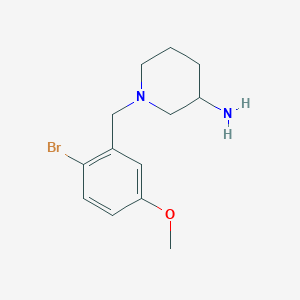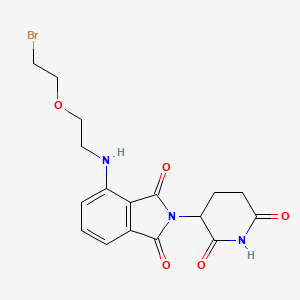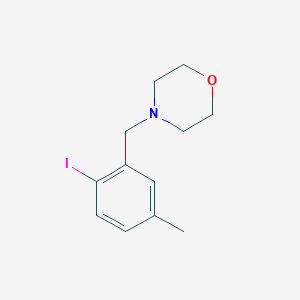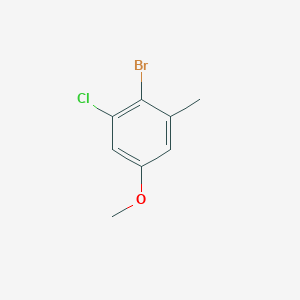
(S,R,S)-AHPC-CO-C6-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-CO-C6-Br is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound’s structure includes a brominated aromatic ring, which contributes to its reactivity and functionality in different chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-C6-Br typically involves multiple steps, starting with the preparation of the chiral centers. The process often includes:
Formation of the chiral centers: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The final step involves coupling the brominated aromatic ring with the AHPC moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-CO-C6-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S,R,S)-AHPC-CO-C6-Br has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (S,R,S)-AHPC-CO-C6-Br exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the chiral centers influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,S,R)-AHPC-CO-C6-Br: A stereoisomer with different chiral configurations.
(S,S,S)-AHPC-CO-C6-Br: Another stereoisomer with all chiral centers in the same configuration.
(R,R,R)-AHPC-CO-C6-Br: A stereoisomer with all chiral centers in the opposite configuration.
Uniqueness
(S,R,S)-AHPC-CO-C6-Br is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and asymmetric synthesis.
Propriétés
Formule moléculaire |
C29H41BrN4O4S |
|---|---|
Poids moléculaire |
621.6 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
Clé InChI |
VFMSEFDQJTUBHA-MVERNJQCSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



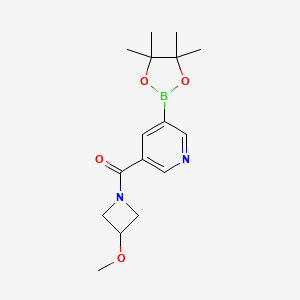

![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
